molecular formula C20H23FN4O2 B12774092 (E)-8-(3-Fluorostyryl)-7-methyl-1,3-dipropylxanthine CAS No. 147700-44-5

(E)-8-(3-Fluorostyryl)-7-methyl-1,3-dipropylxanthine

Cat. No.: B12774092
CAS No.: 147700-44-5
M. Wt: 370.4 g/mol
InChI Key: JTQXOLBECFVKGM-MDZDMXLPSA-N
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Description

(E)-8-(3-Fluorostyryl)-7-methyl-1,3-dipropylxanthine is a synthetic compound that belongs to the xanthine family. Xanthines are a group of alkaloids commonly found in various plants and are known for their stimulant effects. This particular compound is characterized by the presence of a fluorostyryl group, which imparts unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-8-(3-Fluorostyryl)-7-methyl-1,3-dipropylxanthine typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 7-methylxanthine and 3-fluorobenzaldehyde.

    Condensation Reaction: The key step involves a condensation reaction between 7-methylxanthine and 3-fluorobenzaldehyde in the presence of a base, such as sodium hydroxide, to form the styryl derivative.

    Purification: The crude product is then purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. This can include the use of continuous flow reactors and automated purification systems.

Chemical Reactions Analysis

Types of Reactions

(E)-8-(3-Fluorostyryl)-7-methyl-1,3-dipropylxanthine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorine atom in the styryl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of substituted styryl derivatives.

Scientific Research Applications

(E)-8-(3-Fluorostyryl)-7-methyl-1,3-dipropylxanthine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anti-cancer properties.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of (E)-8-(3-Fluorostyryl)-7-methyl-1,3-dipropylxanthine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorostyryl group enhances its binding affinity and selectivity, leading to modulation of biological pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity.

Comparison with Similar Compounds

Similar Compounds

    Caffeine: A well-known xanthine derivative with stimulant effects.

    Theophylline: Another xanthine derivative used in the treatment of respiratory diseases.

    8-(3-Chlorostyryl)caffeine: A similar compound with a chlorostyryl group instead of a fluorostyryl group.

Uniqueness

(E)-8-(3-Fluorostyryl)-7-methyl-1,3-dipropylxanthine is unique due to the presence of the fluorostyryl group, which imparts distinct chemical and biological properties compared to other xanthine derivatives. This uniqueness makes it a valuable compound for scientific research and potential therapeutic applications.

Properties

CAS No.

147700-44-5

Molecular Formula

C20H23FN4O2

Molecular Weight

370.4 g/mol

IUPAC Name

8-[(E)-2-(3-fluorophenyl)ethenyl]-7-methyl-1,3-dipropylpurine-2,6-dione

InChI

InChI=1S/C20H23FN4O2/c1-4-11-24-18-17(19(26)25(12-5-2)20(24)27)23(3)16(22-18)10-9-14-7-6-8-15(21)13-14/h6-10,13H,4-5,11-12H2,1-3H3/b10-9+

InChI Key

JTQXOLBECFVKGM-MDZDMXLPSA-N

Isomeric SMILES

CCCN1C2=C(C(=O)N(C1=O)CCC)N(C(=N2)/C=C/C3=CC(=CC=C3)F)C

Canonical SMILES

CCCN1C2=C(C(=O)N(C1=O)CCC)N(C(=N2)C=CC3=CC(=CC=C3)F)C

Origin of Product

United States

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